N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
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Overview
Description
N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a complex organic compound that features a sulfonyl group attached to a pyridine ring and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with pyridine-4-carbohydrazide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide
- N’-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide
- N’-(4-methyl-3-nitrophenyl)sulfonylbenzene-4-carbohydrazide
Uniqueness
N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is unique due to the presence of both a nitro group and a sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-9-2-3-11(8-12(9)17(19)20)23(21,22)16-15-13(18)10-4-6-14-7-5-10/h2-8,16H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDTEBIOIQYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386913 |
Source
|
Record name | N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-59-8 |
Source
|
Record name | N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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